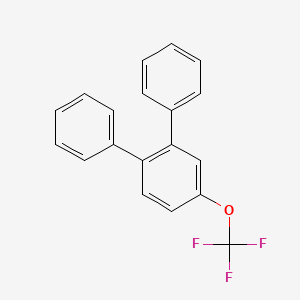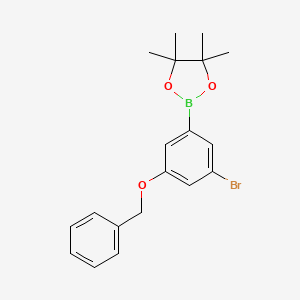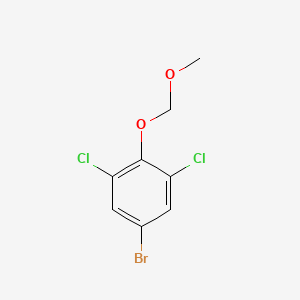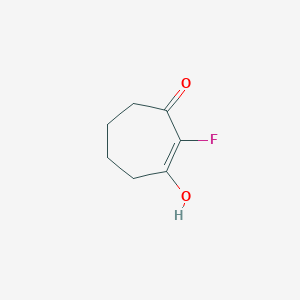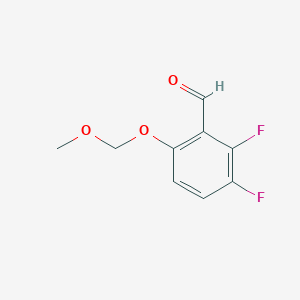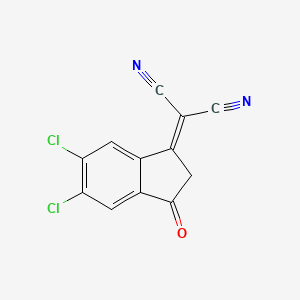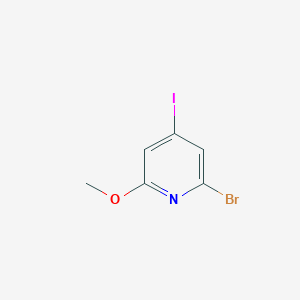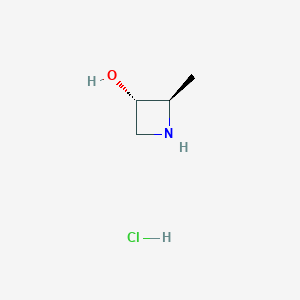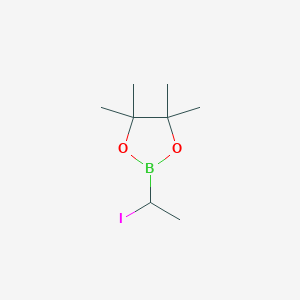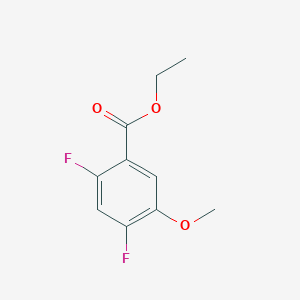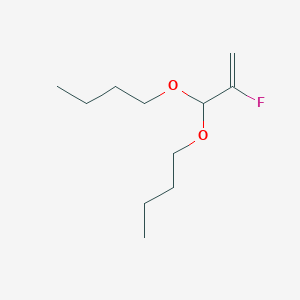
2-Butoxy-1-chloro-1-fluorocyclopropane, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% (2BCFC90) is a fluorinated cyclopropane-based compound. It is used in scientific research as an intermediate in the synthesis of other compounds, as well as for its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polyfluorinated cyclopropanes and polyfluorinated cyclobutanes. It has also been used as a catalyst in various organic reactions, including the synthesis of polymersization catalysts and the synthesis of polyfluorinated cyclobutanes. 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cell signaling pathways.
Mecanismo De Acción
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several different mechanisms of action. It is known to interact with enzymes and other proteins, resulting in the inhibition of their activity. It can also interact with cell membranes, resulting in the modulation of cell signaling pathways. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% can interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several biochemical and physiological effects. It has been shown to inhibit enzymes, such as cytochrome P450, and modulate cell signaling pathways, such as the MAPK pathway. It has also been shown to inhibit gene expression, resulting in the inhibition of cell growth and differentiation. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound, with a low toxicity profile. However, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several limitations for lab experiments. It is a relatively volatile compound, with a low boiling point, and it is also a relatively reactive compound, which can cause unwanted side reactions.
Direcciones Futuras
There are many potential future directions for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% research. One potential direction is the development of more efficient synthesis methods for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as the inhibition of enzymes and the modulation of cell signaling pathways. Finally, further research could be conducted on the potential applications of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as its use as a catalyst in organic reactions or its use as an anti-cancer agent.
Métodos De Síntesis
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is synthesized through a two-step process. The first step involves reacting 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF) with a base such as sodium hydroxide, sodium carbonate, or potassium carbonate. This reaction produces 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% and 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF). The second step involves reacting the 1C2BCF with a base such as sodium hydroxide or potassium carbonate to produce 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%.
Propiedades
IUPAC Name |
2-butoxy-1-chloro-1-fluorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFGHZTWLOLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-1-chloro-1-fluorocyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

